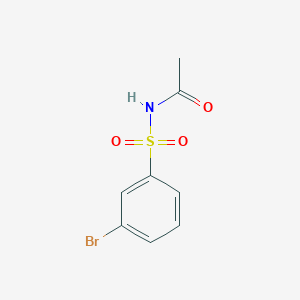

N-(3-Bromobenzenesulfonyl)acetamide

説明

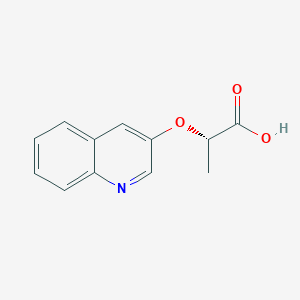

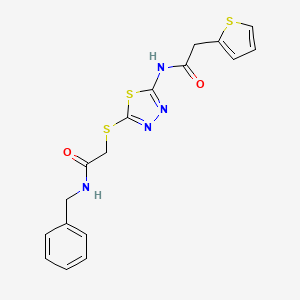

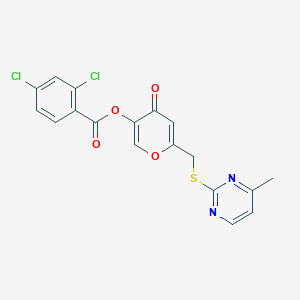

“N-(3-Bromobenzenesulfonyl)acetamide” is a chemical compound . It is a derivative of acetamide, which is an amide of acetic acid . The compound is related to sulfa drugs, which have a wide range of biological applications in medicine .

Synthesis Analysis

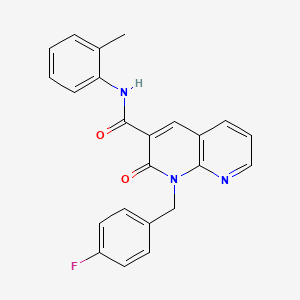

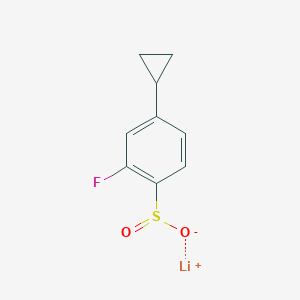

The synthesis of acetamide–sulfonamide scaffolds, similar to “N-(3-Bromobenzenesulfonyl)acetamide”, has been achieved by conjugating ibuprofen and flurbiprofen with sulfa drugs . The synthesis of cyanoacetamides, which are related compounds, can be carried out in several ways, including the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis

The molecular structure of “N-(3-Bromobenzenesulfonyl)acetamide” can be analyzed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and elemental analysis . The structure of similar compounds has been confirmed by X-ray diffraction .Chemical Reactions Analysis

The chemical reactivity of acetamides, which are related to “N-(3-Bromobenzenesulfonyl)acetamide”, has been studied. Acetamides can react with water, bases, nucleophiles, and electrophiles . The reaction between acetonitrile and different bases can also be evaluated to determine trace level acetamide in drug substances .Physical And Chemical Properties Analysis

Most amides, including “N-(3-Bromobenzenesulfonyl)acetamide”, are solids at room temperature. They have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding .科学的研究の応用

Medicinal Chemistry

“N-(3-Bromobenzenesulfonyl)acetamide” and its derivatives have been studied extensively in the field of medicinal chemistry . A series of N-phenylacetamide sulphonamides were synthesized, and it was found that N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity, comparable or superior to paracetamol . This suggests potential applications in pain management and the development of new analgesics .

Pharmacological Activities

Research has also been conducted into the pharmacological activities of phenoxy acetamide and its derivatives . The studies aim to provide complete information regarding pharmacologically interesting compounds of widely different composition . This could lead to the design of new derivatives of phenoxy acetamide that prove to be successful agents in terms of safety and efficacy to enhance life quality .

Antibiotic Enhancement

A 5-bromoindole-3-acetamide derivative of spermine showed strong enhancement of the antibiotic action of doxycycline towards P. aeruginosa, E. coli, and K. pneumoniae . This suggests potential applications in the field of antibiotic research and the development of more effective treatments for bacterial infections .

Plant Growth Regulation

The accumulation of the auxin precursor indole-3-acetamide (IAM) in the ami1 mutant has been reported to reduce plant growth and trigger abiotic stress responses in Arabidopsis thaliana . This suggests potential applications in the field of plant biology and the development of strategies for controlling plant growth and managing stress responses .

Osmotic Stress Responses

The IAM-induced Arabidopsis transcription factor MYB74 decreases plant growth and contributes to the control of osmotic stress responses . This suggests potential applications in the field of plant physiology and the development of strategies for improving plant resilience to osmotic stress .

Seed Development

RNA-seq analysis of MYB74 mutants indicated an association of MYB74 with responses to osmotic stress, water deprivation, and seed development . This suggests potential applications in the field of seed biology and the development of strategies for improving seed development and germination under stress conditions .

Safety and Hazards

将来の方向性

The development of novel scaffolds that can increase the effectiveness, safety, and convenience of medication therapy using drug conjugates is a promising strategy. Therefore, drug conjugates, including “N-(3-Bromobenzenesulfonyl)acetamide”, are an active area of research and development in medicinal chemistry .

特性

IUPAC Name |

N-(3-bromophenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3S/c1-6(11)10-14(12,13)8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFWKFSFOCRHOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1248147-79-6 | |

| Record name | N-(3-bromobenzenesulfonyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2872620.png)

![3-(morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2872621.png)

![N-(1-cyanocycloheptyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2872622.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-(4-chlorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872623.png)

![8-{4-[(3-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2872627.png)